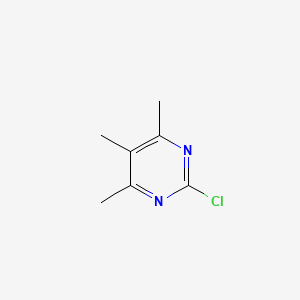
2-Chloro-4,5,6-trimethylpyrimidine
Cat. No. B2427137
Key on ui cas rn:
24307-77-5
M. Wt: 156.61
InChI Key: RGEZZAHULVFHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04980350
Procedure details


0.8489 g (6.15 mmol) of the compound of part (a) was suspended in POCl3 (5 ml) and heated under reflux under a Drierite guard tube. Complete dissolution did not occur after 11/2 hours and so Et2NPh (0.5 ml) was added and the reflux was continued for an additional 11/2 hours. Complete solution had occurred to give a wine colored solution. This was concentrated in vacuo to ~2 ml and then added dropwise to ice-H2O (50 ml). The pH of the mixture was adjusted to 3-4 (pH paper) with NH4OH and the solution was extracted with CH2Cl2 (2×50 ml). The pooled organic phases were dried (MgSO4), filtered, and evaporated to an off-white residue. This solid was dissolved in CH2Cl2 -MeOH and adsorbed onto a little silica gel by evaporation. The solid was placed atop a dry-packed silica gel 60 column (2.5×33.0 cms) and development was initiated with EtOAc:hexanes 1:3 (500 ml). Then, EtOAc:hexanes 1:1 was utilized; fractions containing the required product, were pooled and evaporated to dryness in vacuo to give the title compound as crystalline plates. NMR (CDCl3, δ from TMS): 2.23 (S, 5-CH3), 2.50 (S, 4.6-CH3 'S).
[Compound]
Name
compound
Quantity
0.8489 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.N(C1C=CC=CC=1)(CC)CC.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
compound
|
|
Quantity
|
0.8489 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC(=C(C(=N1)C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(CC)(CC)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under a Drierite guard tube
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Complete dissolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a wine colored solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This was concentrated in vacuo to ~2 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to ice-H2O (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with CH2Cl2 (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The pooled organic phases were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an off-white residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This solid was dissolved in CH2Cl2 -MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
adsorbed onto a little silica gel by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
fractions containing the required product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C(=N1)C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

